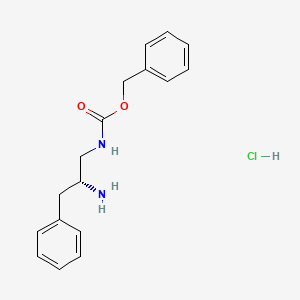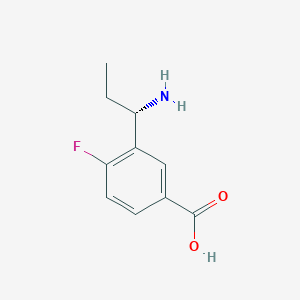
N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-®-2-amino-3-phenylpropylamine HCl is a compound that belongs to the class of N-Cbz-protected amines. The Cbz (carboxybenzyl) group is commonly used in organic synthesis to protect amine functionalities. This compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-®-2-amino-3-phenylpropylamine HCl typically involves the protection of the amine group with the Cbz group. One common method is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, resulting in the formation of the Cbz-protected amine .
Industrial Production Methods
Industrial production of N-Cbz-®-2-amino-3-phenylpropylamine HCl often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-®-2-amino-3-phenylpropylamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Cbz group can be substituted under specific conditions, such as treatment with methanesulfonyl chloride and N-methylimidazole.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, LiAlH4
Substitution: Methanesulfonyl chloride, N-methylimidazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the deprotected amine.
Applications De Recherche Scientifique
N-Cbz-®-2-amino-3-phenylpropylamine HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Cbz-®-2-amino-3-phenylpropylamine HCl involves the protection of the amine group, making it less reactive and allowing for selective reactions at other functional groups. The Cbz group can be removed via hydrogenolysis, releasing the free amine and toluene . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-®-2-amino-3-phenylpropylamine: Uses the Boc (tert-butoxycarbonyl) group for protection.
N-Fmoc-®-2-amino-3-phenylpropylamine: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection.
N-Alloc-®-2-amino-3-phenylpropylamine: Uses the Alloc (allyloxycarbonyl) group for protection.
Uniqueness
N-Cbz-®-2-amino-3-phenylpropylamine HCl is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The ease of deprotection via hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for removal .
Propriétés
Formule moléculaire |
C17H21ClN2O2 |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
Clé InChI |
FOBOCAFPIJZDMG-PKLMIRHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)





![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)

![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)



![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
